molecular formula C4H9N2+ B14756258 Cyanomethyl(dimethyl)ammonium

Cyanomethyl(dimethyl)ammonium

Cat. No.: B14756258
M. Wt: 85.13 g/mol
InChI Key: PLXBWEPPAAQASG-UHFFFAOYSA-O
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Description

Cyanomethyl(dimethyl)ammonium is a quaternary ammonium compound characterized by a dimethylammonium core substituted with a cyanomethyl group. Its structure ([(CH₃)₂N⁺CH₂CN]) combines the cationic charge of quaternary ammonium with the electron-withdrawing cyano group, influencing its reactivity, solubility, and applications.

Properties

Molecular Formula

C4H9N2+

Molecular Weight

85.13 g/mol

IUPAC Name

cyanomethyl(dimethyl)azanium

InChI

InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3/p+1

InChI Key

PLXBWEPPAAQASG-UHFFFAOYSA-O

Canonical SMILES

C[NH+](C)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl(dimethyl)ammonium typically involves the reaction of dimethylamine with cyanomethyl halides. One common method is the reaction of dimethylamine with cyanomethyl chloride under controlled conditions to yield this compound chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl(dimethyl)ammonium undergoes various chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield dimethylamine and cyanomethyl alcohol.

Scientific Research Applications

Cyanomethyl(dimethyl)ammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its antimicrobial properties and is used in the synthesis of biologically active molecules.

    Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyanomethyl(dimethyl)ammonium involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This antimicrobial activity is primarily due to the positive charge on the ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Groups Primary Applications
Cyanomethyl(dimethyl)ammonium [(CH₃)₂N⁺CH₂CN]⁻ Cyano (-CN), dimethylammonium Potential use in organic synthesis, specialty surfactants, or ionic liquids
Didecyl dimethyl ammonium chloride (DDAC) [C₁₀H₂₁]₂(CH₃)₂N⁺Cl⁻ Long alkyl chains (C₁₀), Cl⁻ Biocide, disinfectant, fabric softener
Benzyl(dodecyl)dimethyl ammonium chloride [C₁₂H₂₅(CH₃)₂N⁺-benzyl]Cl⁻ Benzyl ring, dodecyl chain Antimicrobial agent, corrosion inhibitor
Diethyloxyester dimethyl ammonium chloride (DEEDMAC) [(C₂H₅O)₂CH₂]₂(CH₃)₂N⁺Cl⁻ Ethoxyester groups Surfactant, emulsifier (limited due to toxicity concerns)
Poly(diallyl dimethyl ammonium chloride) (PDADMAC) Polymerized [(C₃H₅)₂(CH₃)₂N⁺Cl⁻] Polymeric backbone Flocculant in water treatment, reagent in organic synthesis

Key Insights :

  • Chain Length: Longer alkyl chains (e.g., DDAC) improve lipid solubility and antimicrobial efficacy but reduce water solubility. This compound’s shorter substituents may favor aqueous applications .

Physicochemical Properties

Property This compound DDAC DEEDMAC PDADMAC
Water Solubility Moderate (due to -CN polarity) Low (hydrophobic) Moderate High (polymeric)
Thermal Stability Likely stable up to 150°C Stable up to 200°C Degrades above 100°C Stable up to 300°C
Reactivity High (cyanide group) Low Moderate Low
Critical Micelle Concentration (CMC) Not reported 0.1–1 mM 2–5 mM Not applicable

Notes:

  • This compound’s cyano group may confer higher reactivity in redox reactions compared to DEEDMAC or DDAC .
  • PDADMAC’s polymeric structure enhances stability in harsh environments, unlike monomeric QACs .

Toxicity and Environmental Impact

Compound Acute Toxicity (LC₅₀, Aquatic) Human Health Risks Regulatory Status
This compound Not reported (analog: high) Potential neurotoxicity (cyanide release) Unregulated (data needed)
DDAC 0.1–1 mg/L Skin irritation, respiratory sensitization Restricted in EU Ecolabel
DEEDMAC 0.5 mg/L Asthmagen, aquatic toxicity Banned in some EU products
PDADMAC Low Minimal (high molecular weight) Generally recognized as safe (GRAS)

Key Findings :

  • DDAC and DEEDMAC face regulatory restrictions due to bioaccumulation and toxicity, highlighting the need for rigorous assessment of this compound .

Q & A

Q. What are the established synthetic routes for Cyanomethyl(dimethyl)ammonium, and what factors influence reaction efficiency?

this compound is typically synthesized via quaternization reactions , where a tertiary amine reacts with a cyanomethyl halide (e.g., cyanomethyl chloride). Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Elevated temperatures (40–60°C) accelerate quaternization but may promote side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity, critical for reproducibility .
Synthetic Route Yield (%) Conditions Key Challenges
Halide Quaternization75–85Acetonitrile, 50°C, 12hByproduct formation (e.g., dehydrohalogenation)
Microwave-assisted90100°C, 30 minRequires specialized equipment

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the presence of cyanomethyl (-CH2CN) and dimethylammonium groups. Key signals: δ 3.2–3.5 ppm (N-CH2CN) and δ 2.8–3.0 ppm (N-(CH3)2) .
  • Single-crystal X-ray diffraction : Resolves bond angles and cationic geometry. For example, N-C bond lengths typically range from 1.48–1.52 Å, confirming tetrahedral quaternary ammonium structure .

Q. What are the key considerations for handling this compound in laboratory settings?

  • Stability : Store in airtight containers at ≤25°C to prevent hydrolysis. Avoid prolonged exposure to moisture or alkaline conditions, which degrade the compound .
  • Safety : Use ammonia detector tubes (5–700 ppm sensitivity) to monitor airborne releases during synthesis. Pair with bromophenol blue indicator paper (pH 3.0–4.6) to detect leaks .

Advanced Research Questions

Q. How can researchers design experiments to investigate degradation pathways under varying environmental conditions?

  • Controlled degradation studies : Expose the compound to UV light, varying pH (4.0–9.0), and microbial consortia. Monitor breakdown products via LC-MS.
  • Kinetic analysis : Use pseudo-first-order models to calculate degradation rates. For example, half-life (t1/2) in aqueous solutions at pH 7: ~14 days .
Condition Degradation Product t1/2 (days)
UV Light (254 nm)Dimethylamine + HCN7
pH 9.0Cyanomethyl alcohol3

Q. What analytical approaches resolve contradictions in reported stability data across studies?

  • Meta-analysis : Compare datasets using ANOVA to identify outliers. For instance, discrepancies in thermal stability may arise from impurities (e.g., residual halides) .
  • Replicate experiments : Standardize protocols (e.g., DSC heating rates: 10°C/min) to minimize variability. Conflicting TGA data (decomposition onset: 150–170°C) often stem from atmospheric moisture differences .

Q. How do computational models complement experimental data in predicting reactivity with biological macromolecules?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinities with enzymes (e.g., acetylcholinesterase). This compound’s cationic head may block catalytic sites via electrostatic interactions.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Key metrics: RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. What methodologies assess environmental persistence and ecotoxicological effects, considering conflicting literature reports?

  • Microcosm studies : Evaluate bioaccumulation in Daphnia magna (LC50 testing) and soil adsorption coefficients (Kd). Reported LC50 values range from 5–20 mg/L, influenced by organic matter content .
  • QSAR modeling : Predict ecotoxicity using logP (partition coefficient) and molecular charge. This compound’s high polarity (logP ≈ -1.2) suggests low bioaccumulation potential but high aquatic toxicity .

Data Contradiction Analysis

  • Example : Some studies report this compound as environmentally benign, while others highlight toxicity. Resolution requires source differentiation : Industrial-grade samples may contain stabilizers masking true effects, whereas pure samples exhibit higher toxicity .

Methodological Best Practices

  • Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/X-ray data in supplementary materials .
  • Error reporting : Quantify uncertainties (e.g., ±0.01 Å for bond lengths in crystallography) and use error bars in degradation plots .

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